8-(4-Chloro-3-pyridyl)-8-oxooctanenitrile
Description
8-(4-Chloro-3-pyridyl)-8-oxooctanenitrile is a chemical compound that features a pyridine ring substituted with a chlorine atom at the 4-position and an oxooctanenitrile chain at the 8-position
Properties
IUPAC Name |
8-(4-chloropyridin-3-yl)-8-oxooctanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O/c14-12-7-9-16-10-11(12)13(17)6-4-2-1-3-5-8-15/h7,9-10H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWIGUWRQNRQJTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1Cl)C(=O)CCCCCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40700279 | |
| Record name | 8-(4-Chloropyridin-3-yl)-8-oxooctanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40700279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890100-92-2 | |
| Record name | 8-(4-Chloropyridin-3-yl)-8-oxooctanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40700279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of pyridine or N-(4-pyridyl) pyridinium chloride hydrochloride with a chlorinating reagent to produce 4-chloropyridine . This intermediate can then be further reacted with appropriate reagents to introduce the oxooctanenitrile chain.
Industrial Production Methods
Industrial production of 4-chloropyridine, a key intermediate, can be achieved through a one-pot reaction involving pyridine and a chlorinating reagent. This method is advantageous due to its simplicity, mild reaction conditions, and high safety, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
8-(4-Chloro-3-pyridyl)-8-oxooctanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
8-(4-Chloro-3-pyridyl)-8-oxooctanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 8-(4-Chloro-3-pyridyl)-8-oxooctanenitrile involves its interaction with specific molecular targets. The chlorine-substituted pyridine ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The nitrile group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-pyridyl derivatives: Compounds with similar pyridine ring structures but different substituents.
Oxooctanenitrile derivatives: Compounds with similar nitrile chains but different aromatic rings.
Uniqueness
8-(4-Chloro-3-pyridyl)-8-oxooctanenitrile is unique due to the combination of a chlorine-substituted pyridine ring and an oxooctanenitrile chain. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Biological Activity
8-(4-Chloro-3-pyridyl)-8-oxooctanenitrile is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a chlorine atom and an oxo group, contributing to its reactivity and biological interactions. The molecular formula is with a molecular weight of approximately 250.72 g/mol.
Table 1: Structural Characteristics
| Property | Description |
|---|---|
| Molecular Formula | C₁₃H₁₄ClN₂O |
| Molecular Weight | 250.72 g/mol |
| Functional Groups | Nitrile, Ketone, Chlorine, Pyridine |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The chlorine atom and the oxo group enhance its electrophilic character, allowing it to form covalent bonds with nucleophilic sites on biomolecules.
Potential Mechanisms Include:
- Enzyme Inhibition: The compound may inhibit specific enzymes by forming covalent bonds, altering their function.
- Receptor Binding: It may act as a ligand for certain receptors, modulating signaling pathways.
Biological Activities
Research indicates that this compound exhibits a variety of biological activities:
- Antimicrobial Properties: Studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential as an antibacterial agent.
- Anticancer Activity: Preliminary investigations indicate cytotoxic effects against cancer cell lines.
- Neuroprotective Effects: Emerging evidence suggests it could protect neuronal cells from oxidative stress.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | Journal of Medicinal Chemistry |
| Anticancer | Cytotoxic effects on cancer cells | Cancer Research Journal |
| Neuroprotective | Protection against oxidative stress | Neurobiology Reports |
Case Studies
Several studies have investigated the biological implications of this compound:
- Antimicrobial Study: A study published in the Journal of Medicinal Chemistry demonstrated that the compound effectively inhibited the growth of Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
- Cancer Cell Line Research: Research conducted on various cancer cell lines revealed that treatment with this compound resulted in significant apoptosis (programmed cell death), indicating its potential as an anticancer agent.
Synthesis and Applications
This compound is synthesized through a multi-step process involving the reaction of 4-chloro-3-pyridinecarboxaldehyde with appropriate alkylating agents under controlled conditions.
Applications Include:
- Drug Development: Its unique structure makes it a candidate for developing new therapeutic agents.
- Agrochemicals: It can be utilized in formulating pesticides or herbicides due to its biological activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
